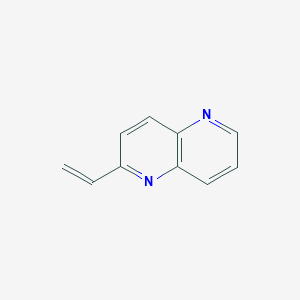

2-Ethenyl-1,5-naphthyridine

Description

Contextualization within the Field of Diazanaphthalene Heterocycles

Naphthyridines, also known as diazanaphthalenes or benzodiazines, are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.govmdpi.com There are six possible isomers of naphthyridine, each differing by the position of the two nitrogen atoms in the bicyclic framework. mdpi.com The 1,5-naphthyridine (B1222797) isomer, the core of the subject compound, is one of these six structural variants.

The synthesis of the 1,5-naphthyridine scaffold can be achieved through various established methods, including the Skraup reaction, which typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol (B35011), and the Friedländer annulation. arkat-usa.orgdiva-portal.orggoogle.com These synthetic strategies allow for the construction of the core naphthyridine ring system, which can then be further functionalized. The reactivity of the 1,5-naphthyridine system is comparable to that of quinoline (B57606), making it susceptible to electrophilic substitution, nucleophilic substitution, and various cross-coupling reactions. arkat-usa.org

Significance of 1,5-Naphthyridine Isomers in Chemical Synthesis and Applications

The 1,5-naphthyridine scaffold is a significant building block in the development of new functional molecules. Its derivatives have demonstrated a wide range of applications, particularly in medicinal chemistry and materials science. researchgate.netnih.gov In the realm of medicinal chemistry, 1,5-naphthyridine derivatives have been investigated for their potential as anticancer, anti-malarial, and antiviral agents. nih.govresearchgate.netresearchgate.net

The unique electronic properties of the 1,5-naphthyridine ring system, characterized by its electron-deficient nature, also make it a valuable component in the design of materials for electronic applications. scribd.com For instance, substituted 1,5-naphthyridines have been explored as components of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govscribd.comgoogle.com The ability to tune the electronic and photophysical properties of these materials through substitution on the naphthyridine core is a key area of research. scribd.com

Role of Ethenyl Functionalization in Advanced Organic Synthesis and Material Science

The introduction of an ethenyl (vinyl) group onto a heterocyclic core like 1,5-naphthyridine dramatically expands its synthetic utility and potential applications in material science. The ethenyl group is a versatile functional handle for a variety of chemical transformations. It can participate in numerous reactions, including polymerization, cycloadditions, and cross-coupling reactions, allowing for the construction of more complex molecular architectures. researchgate.net

In the context of material science, the ethenyl group is of paramount importance for the synthesis of polymers. Vinyl-substituted aromatic and heterocyclic compounds can undergo polymerization to form polymers with potentially interesting electronic and optical properties. researchgate.netoup.com For example, the polymerization of vinyl-substituted heterocycles can lead to the formation of π-conjugated polymers, which are of interest for applications in organic electronics.

Overview of Research Trajectories and Academic Importance of 2-Ethenyl-1,5-naphthyridine

While specific research solely focused on this compound is not extensively documented in publicly available literature, its academic importance can be inferred from the broader interest in functionalized naphthyridines. The combination of the electronically tunable 1,5-naphthyridine core with the reactive ethenyl group positions this molecule as a highly promising building block for several research avenues.

Current research on related compounds suggests that the synthesis of this compound could likely be achieved through cross-coupling reactions, such as a Suzuki or Stille coupling, on a halogenated 1,5-naphthyridine precursor. researchgate.net Another potential route could involve a condensation reaction, similar to the synthesis of 2-(5-nitro-2-furyl)vinyl-1,8-naphthyridines.

The primary research interest in this compound would likely lie in its potential as a monomer for the synthesis of novel polymers with tailored electronic and photophysical properties. The resulting polymers could find applications in OLEDs, sensors, and other organic electronic devices. Furthermore, the ethenyl group could serve as a point of further functionalization to create complex molecules for medicinal chemistry studies or as ligands in coordination chemistry. The exploration of the reactivity and polymerization of this compound represents a fertile ground for future academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethenyl-1,5-naphthyridine |

InChI |

InChI=1S/C10H8N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h2-7H,1H2 |

InChI Key |

FNUUIWUSIXNSKX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Ethenyl 1,5 Naphthyridine

De Novo Synthesis Approaches to the 1,5-Naphthyridine (B1222797) Core

De novo strategies focus on constructing the bicyclic 1,5-naphthyridine ring system from simpler, often acyclic or monocyclic, starting materials. These methods are fundamental for creating the core structure upon which further functionalization, such as the addition of an ethenyl group, can be performed.

Classical condensation and cyclization reactions provide robust and time-tested routes to the 1,5-naphthyridine core.

The Friedländer Synthesis is an acid- or base-catalyzed condensation followed by cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound with a reactive α-methylene group. connectjournals.com For the synthesis of 1,5-naphthyridines, this involves the reaction of a 3-aminopyridine-2-carbaldehyde or a related ketone with a suitable carbonyl compound. nih.gov This method is highly versatile and allows for the introduction of various substituents on the newly formed ring based on the choice of the carbonyl reactant. wikipedia.org

The Skraup Synthesis is another foundational method, traditionally used for preparing quinolines, which can be adapted for 1,5-naphthyridines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aminopyridine, such as 3-aminopyridine (B143674), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine core. iipseries.org While effective, this reaction is known for its often harsh and vigorous conditions. wikipedia.org Modified Skraup methods have been developed to mitigate these issues. mdpi.com

Table 1: Examples of Cyclization Reactions for 1,5-Naphthyridine Core Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Ref. |

|---|---|---|---|---|

| Skraup Synthesis | 3-Aminopyridine, Glycerol | I₂, Dioxane/Water | 1,5-Naphthyridine | nih.gov |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, Active Methylene Compound | CeCl₃·7H₂O (catalyst) | Substituted 1,8-Naphthyridine* | connectjournals.com |

| Modified Skraup | 6-Methoxy-3-pyridinamine, 2,6-Dichloro-3-nitrobenzoic acid | H₂SO₄ | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govmdpi.comnaphthyridin-10-one | nih.govmdpi.com |

Note: This reference demonstrates the general applicability of the Friedländer reaction to naphthyridine synthesis, specifically for the 1,8-isomer.

Cycloaddition reactions offer an elegant and often stereocontrolled approach to the 1,5-naphthyridine skeleton, typically yielding partially saturated rings that can be aromatized in a subsequent step.

The Hetero-Diels-Alder Reaction is a powerful tool in heterocycle synthesis. researchgate.net In the context of 1,5-naphthyridines, this often involves a [4+2] cycloaddition where a pyridine (B92270) derivative acts as part of the diene or dienophile. nih.govmdpi.com

A prominent example is the Povarov-type reaction , which is a Lewis acid-catalyzed [4+2] cycloaddition between an aromatic imine (acting as the aza-diene) and an electron-rich alkene or alkyne (the dienophile). nih.govmdpi.comnih.gov To synthesize the 1,5-naphthyridine system, an imine is first formed in situ from 3-aminopyridine and an aldehyde. mdpi.commdpi.com This imine then reacts with a dienophile, such as styrene (B11656) or vinyl acetamide, to produce a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivative. nih.gov The reaction often proceeds with high regio- and stereoselectivity. mdpi.com The resulting tetrahydro-naphthyridine can then be dehydrogenated to afford the fully aromatic 1,5-naphthyridine ring. mdpi.com

Table 2: Examples of Povarov-Type Cycloaddition Reactions

| Amine Component | Aldehyde Component | Dienophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| 3-Aminopyridine | Various Aldehydes | Styrenes | Lewis Acid | 1,2,3,4-Tetrahydro-1,5-naphthyridines | nih.gov |

| 3-Aminopyridine | Various Aldehydes | Indene | BF₃·Et₂O, Refluxing Chloroform | Tetracyclic endo-1,2,3,4-Tetrahydro nih.govmdpi.comnaphthyridines | mdpi.com |

| 3-Aminopyridine | Functionalized Aldehydes | Intramolecular Alkene/Alkyne | BF₃·Et₂O | Fused Tetrahydro-1,5-naphthyridines | nih.govmdpi.com |

Functionalization of Pre-formed Naphthyridine Scaffolds

Once the 1,5-naphthyridine core is synthesized, the focus shifts to introducing the desired ethenyl moiety at the C2 position. This involves selective reactions on the pre-formed heterocyclic scaffold.

The direct installation of a vinyl (ethenyl) group onto the 1,5-naphthyridine ring is a key step. While classical olefination reactions like the Wittig reaction are plausible (requiring a 2-formyl-1,5-naphthyridine precursor), modern cross-coupling methods are often more efficient. A notable strategy involves a Stille cross-coupling reaction. For instance, a suitably substituted chloronitropyridine can be coupled with tributyl(1-ethoxyvinyl)tin. nih.gov This introduces a protected vinyl group that, following subsequent cyclization and aromatization steps to form the naphthyridine ring, can be unmasked to reveal the ethenyl substituent. nih.gov

Achieving substitution specifically at the C2 position requires regioselective control. The inherent electronic properties of the 1,5-naphthyridine ring direct incoming reagents to specific positions. However, to ensure precise functionalization, a common strategy is to first install a functional group that can be readily converted into another. Halogenation is a prime example. Bromination of the 1,5-naphthyridine core can provide valuable intermediates, such as 2-bromo-1,5-naphthyridine, which are ideal substrates for subsequent cross-coupling reactions to introduce the ethenyl group or its precursor. nih.gov More advanced methods, such as direct C-H perfluoroalkylation, demonstrate that regioselectivity can be controlled by activating the heteroaromatic ring while sterically hindering other positions, for example, by using a bulky Lewis acid. mdpi.com This principle of regioselective activation is crucial for the synthesis of specifically substituted naphthyridines.

Catalytic Cross-Coupling Methodologies for Derivatization

Catalytic cross-coupling reactions are indispensable tools for the derivatization of the 1,5-naphthyridine scaffold, including the introduction of the ethenyl group or further modification of 2-ethenyl-1,5-naphthyridine itself. These reactions typically involve the coupling of a halogenated or otherwise activated naphthyridine with a suitable partner molecule in the presence of a transition metal catalyst, most commonly palladium. nih.gov

The Suzuki-Miyaura cross-coupling is a widely employed method for forming carbon-carbon bonds. researchgate.net This reaction couples a halo-naphthyridine (e.g., 2-iodo-1,5-naphthyridine (B12962786) or a 7-bromo-1,5-naphthyridine) with a boronic acid or ester. nih.govresearchgate.net To synthesize this compound, one could envision a Suzuki coupling between a 2-halo-1,5-naphthyridine and potassium vinyltrifluoroborate.

The Stille cross-coupling , which pairs an organohalide with an organotin compound, is another powerful technique. As mentioned, it can be used to introduce a vinyl group by reacting a halo-naphthyridine with a vinylstannane reagent. nih.gov

Other cross-coupling reactions, such as the Buchwald-Hartwig amination , are used to introduce nitrogen-based substituents by coupling halo-naphthyridines with amines, further expanding the chemical diversity of derivatives that can be synthesized from the core structure. mdpi.com

Table 3: Examples of Cross-Coupling Reactions on the 1,5-Naphthyridine Scaffold

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Chloro-1,5-naphthyridine derivative | Arylboronic acids/esters | Palladium catalyst | 7-Aryl-1,5-naphthyridine derivatives | nih.gov |

| Stille Coupling | Chloronitropyridine* | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | Vinyl-substituted pyridine (naphthyridine precursor) | nih.gov |

| Suzuki-Miyaura | 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

Note: This reaction was performed on a pyridine precursor prior to the naphthyridine ring cyclization.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. inovatus.es

In the context of synthesizing this compound, several green strategies can be employed:

Solvent Selection : Traditional cross-coupling reactions often use toxic, volatile organic solvents like toluene (B28343) or DMF. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), tert-amyl alcohol, or even water/alcohol mixtures are being successfully implemented. nih.govnsf.govdntb.gov.ua Nickel-catalyzed Suzuki-Miyaura couplings, for example, have been shown to proceed efficiently in greener alcohol solvents. nih.gov

Catalyst Choice : Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as nickel or cobalt aligns with green chemistry principles. nih.gov Nickel catalysis, in particular, has emerged as a cost-effective and highly reactive option for Suzuki-Miyaura couplings of heteroaromatic compounds. nih.gov

By integrating these considerations, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 Ethenyl 1,5 Naphthyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of "2-Ethenyl-1,5-naphthyridine" in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and types of atoms present. The ¹H NMR spectrum is expected to show signals for the six aromatic protons of the naphthyridine core and the three protons of the ethenyl (vinyl) group. The ¹³C NMR spectrum would display ten signals for the ten carbon atoms of the molecule.

The expected chemical shifts for the naphthyridine ring can be inferred from the parent "1,5-naphthyridine," while the vinyl group shifts can be estimated from "2-vinylpyridine". chemicalbook.comchegg.comchemicalbook.com The protons H-2 and H-4, being adjacent to a nitrogen atom, are expected to be the most deshielded. The vinyl group will present a characteristic AMX spin system.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| H-2 | --- | 154.0 |

| H-3 | 7.5 - 7.6 | 122.0 |

| H-4 | 8.3 - 8.4 | 137.5 |

| H-6 | 8.9 - 9.0 | 151.0 |

| H-7 | 7.6 - 7.7 | 124.5 |

| H-8 | 8.3 - 8.4 | 144.0 |

| C-4a | --- | 139.5 |

| C-8a | --- | 145.5 |

| H-α | 6.7 - 6.8 (dd) | 136.0 |

| H-β (cis) | 5.5 - 5.6 (dd) | 118.0 |

Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the pyridine (B92270) rings (e.g., H-3 with H-4, H-7 with H-8) and within the vinyl group (H-α with both H-β protons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connection of the vinyl group to the C-2 position of the naphthyridine ring, through correlations from H-α to C-2 and C-3, and from H-3 to the vinyl carbons. It also helps assign quaternary carbons like C-4a and C-8a. tandfonline.com

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from fragmentation patterns. For "this compound" (C₁₀H₈N₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with a calculated exact mass of approximately 156.0691 g/mol .

Under electron ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺˙) at m/z = 156. The fragmentation pattern would likely involve processes characteristic of both the naphthyridine core and the vinyl substituent. researchgate.netnih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 156 | [C₁₀H₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₁₀H₇N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 130 | [C₈H₆N₂]⁺˙ | Loss of acetylene (B1199291) (C₂H₂) from the vinyl group |

| 129 | [C₈H₅N₂]⁺ | Loss of HCN from the m/z 156 ion |

| 103 | [C₇H₅N]⁺ | Loss of HCN from the m/z 130 fragment |

The fragmentation would likely begin with the loss of a hydrogen atom to form a stable cation at m/z 155, or the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen heterocycles, to yield a fragment at m/z 129. nih.gov Another plausible pathway is the loss of acetylene (C₂H₂, 26 Da) from the vinyl group, leading to a peak at m/z 130, which corresponds to the parent "1,5-naphthyridine" cation radical.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary. thermofisher.com For "this compound," the spectra would be dominated by vibrations from the aromatic naphthyridine core and the vinyl substituent.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100-3000 | Aromatic & Vinylic C-H Stretch | Medium | Medium |

| 1640-1620 | Vinyl C=C Stretch | Medium | Strong |

| 1600-1450 | Aromatic C=C and C=N Stretches | Strong | Strong |

| 1250-1000 | In-plane C-H Bending | Medium-Strong | Medium |

| 990-910 | Vinylic C-H Out-of-plane Bending | Strong | Weak |

Key expected features include:

C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine rings are expected between 1600 cm⁻¹ and 1450 cm⁻¹. The C=C stretch of the vinyl group is anticipated around 1630 cm⁻¹, which would likely be strong in the Raman spectrum.

C-H Bending: In-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ fingerprint region. Strong absorptions corresponding to out-of-plane C-H bending for the vinyl group (~990 and 910 cm⁻¹) and the aromatic rings (~900-700 cm⁻¹) are expected in the IR spectrum and are highly diagnostic.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. As of this writing, a crystal structure for "this compound" has not been reported in the crystallographic databases.

However, a hypothetical crystallographic analysis would be expected to reveal:

Planarity: The 1,5-naphthyridine (B1222797) ring system is expected to be highly planar. The analysis would determine the degree of planarity and the orientation of the ethenyl substituent relative to the ring.

Bond Parameters: Precise bond lengths would confirm the aromatic character of the naphthyridine rings and the double-bond nature of the ethenyl group. For example, the C-C bond connecting the vinyl group to the ring would be shorter than a typical C-C single bond.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be determined by intermolecular forces such as π-π stacking between the planar naphthyridine rings and potential C-H···N hydrogen bonds. These interactions govern the material's bulk properties. While no structure for the target molecule is available, studies on metal complexes of "1,5-naphthyridine" have confirmed its planar geometry and ability to act as a ligand. nih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

"this compound" is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left- and right-circularly polarized light and are exclusively used for the analysis of chiral molecules. cas.cz

This section becomes relevant for chiral derivatives of "this compound." If, for example, a chiral center were introduced into a substituent on the ethenyl group or the naphthyridine core, ECD and VCD could be powerful tools for stereochemical assignment.

Electronic Circular Dichroism (ECD) measures differential absorption of UV-Vis light. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum to one predicted by quantum chemical calculations, the absolute stereochemistry of the derivative could be determined.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides rich structural information and can also be used to assign the absolute configuration of chiral derivatives.

Chemical Reactivity and Transformation Chemistry of 2 Ethenyl 1,5 Naphthyridine

Reactions Involving the Ethenyl Moiety

The vinyl group attached to the C2 position of the 1,5-naphthyridine (B1222797) ring is electron-deficient due to the electron-withdrawing nature of the heterocyclic core. This electronic property governs its reactivity, particularly in cycloaddition and addition reactions.

Diels-Alder Reactions: In the context of the Diels-Alder reaction, a [4+2] cycloaddition, 2-ethenyl-1,5-naphthyridine is expected to function as a dienophile. wikipedia.orgsigmaaldrich.com The electron-withdrawing character of the naphthyridine ring enhances the electrophilicity of the vinyl group, making it reactive towards electron-rich dienes. This reaction provides a direct pathway to form a new six-membered ring fused to the heterocyclic system, thereby constructing complex polycyclic structures. wikipedia.org While specific examples involving this compound are not extensively documented, the general principle of using vinyl-substituted heteroaromatics as dienophiles is well-established. nih.govresearchgate.net

1,3-Dipolar Cycloadditions: The ethenyl group of this compound can also act as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole, such as a nitrile oxide, nitrone, or azide, and leads to the formation of a five-membered heterocyclic ring. wikipedia.orgijrpc.com The reaction is a powerful tool for synthesizing novel fused heterocyclic systems. mdpi.com The rate and regioselectivity of the cycloaddition are influenced by the electronic properties of both the dipole and the dipolarophile. nih.gov The electron-deficient nature of the ethenyl group in this compound makes it a suitable partner for reactions with electron-rich dipoles.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of this compound | Reactant Partner (Example) | Expected Product |

| Diels-Alder ([4+2] Cycloaddition) | Dienophile | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted tetrahydro-benzo[b] nih.govencyclopedia.pubnaphthyridine |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Phenyl azide) | Substituted triazolyl-1,5-naphthyridine |

Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com The reaction conditions are generally mild, allowing for the selective reduction of the vinyl double bond without affecting the aromatic naphthyridine core. mdpi.commdpi.com This method provides a straightforward route to 2-ethyl-1,5-naphthyridine. Asymmetric hydrogenation using chiral ruthenium catalysts has also been demonstrated for N-heteroaryl vinyl ethers, suggesting that enantioselective reduction of the ethenyl group could be achievable. rsc.org

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond of the ethenyl group. This reaction is typically catalyzed by transition metal complexes, most notably those of ruthenium. kaust.edu.sa While the hydrosilylation of the 1,5-naphthyridine ring itself has been reported to occur under certain conditions, yielding 1,2-dihydro-1,5-naphthyridine derivatives, the vinyl group represents an alternative site for this reaction. kaust.edu.sa The reaction would yield a silylethyl-substituted 1,5-naphthyridine, which can serve as a versatile intermediate for further functionalization.

The vinyl group of this compound can undergo radical reactions, including polymerization. In analogy with other vinyl-substituted aromatic and heteroaromatic compounds like vinylpyridine, it is expected to polymerize under radical initiation to form poly(this compound). researchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize polymers with well-defined molecular weights and architectures. mdpi.comrsc.org These polymers, featuring pendant 1,5-naphthyridine units, could exhibit interesting material properties, including metal-coordinating capabilities and potential applications in catalysis or materials science. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine ring system exhibits reactivity patterns similar to those of quinoline (B57606) and pyridine (B92270). nih.gov It can undergo electrophilic attack at the nitrogen atoms and nucleophilic substitution on the carbon skeleton, particularly when activated by suitable leaving groups. nih.govencyclopedia.pub

The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring makes them nucleophilic and susceptible to reaction with various electrophiles.

N-Alkylation: 1,5-Naphthyridines readily react with alkyl halides to form N-alkylated 1,5-naphthyridinium salts. nih.gov Treatment of these quaternary salts with a base can lead to the corresponding N-alkylated naphthyridinone derivatives. nih.gov For this compound, alkylation is expected to occur at either the N1 or N5 position, with the specific site potentially influenced by steric and electronic factors. mdpi.comnih.govrsc.org

N-Acylation and N-Tosylation: Similar to alkylation, the nitrogen atoms can be acylated using acyl chlorides or anhydrides, or tosylated using tosyl chloride (TsCl). mdpi.comsemanticscholar.orgorganic-chemistry.org These reactions typically proceed through the formation of an acyl- or tosyl-pyridinium intermediate. nih.gov N-acylation and N-tosylation are important for modifying the electronic properties of the ring and for introducing functional groups that can direct further reactions. rsc.orgnih.govacs.org For example, N-tosylation can activate the ring for subsequent nucleophilic attack. nih.gov

Table 2: Electrophilic Substitution at Nitrogen in the 1,5-Naphthyridine Core

| Reaction Type | Reagent (Example) | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-1,5-naphthyridinium iodide |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-1,5-naphthyridinium chloride |

| N-Tosylation | p-Toluenesulfonyl chloride (TsCl) | N-tosyl-1,5-naphthyridinium chloride |

Halogenation: The introduction of halogen atoms onto the 1,5-naphthyridine core is a key strategy for enabling further functionalization. nih.govresearchgate.net Bromination of the parent 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov Chlorination is often accomplished by treating hydroxy-1,5-naphthyridines or 1,5-naphthyridinones with reagents like phosphorus oxychloride (POCl₃). nih.govnih.gov The positions ortho and para to the ring nitrogens (C2, C4, C6, C8) are generally the most susceptible to halogenation, either directly or via precursor derivatives. acs.org

Cross-Coupling Derivatization: Halo-1,5-naphthyridines are exceptionally useful intermediates for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.govscispace.com A halogen atom (typically Br or I) at positions like C2, C4, C6, or C8 can be readily displaced. This allows for the introduction of a wide variety of substituents through reactions such as:

Suzuki Coupling: with boronic acids or esters to form aryl- or vinyl-substituted naphthyridines.

Stille Coupling: with organostannanes.

Heck Coupling: with alkenes.

Sonogashira Coupling: with terminal alkynes.

Buchwald-Hartwig Amination: with amines to introduce amino substituents.

These cross-coupling reactions provide powerful and versatile methods for elaborating the structure of this compound, enabling the synthesis of a diverse library of derivatives. nih.gov

Oxidation and Reduction Chemistry of the Naphthyridine Ring System

The 1,5-naphthyridine ring system can undergo a variety of oxidation and reduction reactions, targeting either the nitrogen atoms or the aromatic rings. These transformations are crucial for the synthesis of partially or fully saturated derivatives and for introducing new functional groups.

Oxidation:

The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, typically forming N-oxides. This transformation can be achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates, as they can activate the ring for both electrophilic and nucleophilic substitution reactions. nih.gov For instance, N-oxidation can facilitate subsequent reactions like chlorination at the 2- and 4-positions. nih.gov Biocatalytic methods have also been developed, using monooxygenase enzymes to achieve chemoselective and regioselective N-oxidation, which is a greener alternative to traditional chemical methods. nih.gov

Furthermore, partially hydrogenated naphthyridines, such as tetrahydro-1,5-naphthyridines, can be oxidized to restore the aromatic 1,5-naphthyridine core. nih.gov This aromatization can be accomplished using various oxidizing agents or catalytic methods. nih.gov High temperatures in the presence of reagents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or molecular sulfur are effective for this dehydrogenation. nih.gov More modern approaches utilize visible-light photoredox catalysis in conjunction with cobalt catalysts for an acceptorless dehydrogenation under ambient conditions. nih.gov

Reduction:

The reduction of the 1,5-naphthyridine ring system can lead to tetrahydro- or decahydro-1,5-naphthyridines, depending on the reaction conditions and catalysts employed. Catalytic hydrogenation is a common method for these transformations.

The selective reduction to 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) can be achieved using palladium on charcoal (Pd/C) as a catalyst in ethanol (B145695). rsc.org For a more complete reduction to the decahydro-1,5-naphthyridine, stronger reducing conditions are necessary. This can be accomplished by using sodium in ethanol or through catalytic hydrogenation with platinum oxide in an acidic medium, which can yield a mixture of cis and trans isomers. rsc.org Asymmetric hydrogenation of substituted 1,5-naphthyridines has also been reported, using ruthenium catalysts to produce chiral 1,5-diaza-cis-decalin structures with high enantioselectivity. thieme-connect.com In cases of unsymmetrically substituted 1,5-naphthyridines, the more electron-rich pyridine ring is typically reduced selectively. thieme-connect.com

Table 1: Summary of Reduction Conditions for the 1,5-Naphthyridine Ring

| Product | Reagents and Conditions | Reference |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Pd/C, Ethanol | rsc.org |

| Decahydro-1,5-naphthyridine | Sodium, Ethanol | rsc.org |

| cis- and trans-Decahydro-1,5-naphthyridine | Platinum oxide, Acidic solution | rsc.org |

| Chiral Tetrahydro-1,5-naphthyridines | Ru-catalyst, H₂ | thieme-connect.com |

Rearrangement Reactions and Skeletal Transformations

Rearrangement reactions provide pathways to complex molecular architectures from simpler precursors. In the context of naphthyridine chemistry, rearrangements can lead to the formation of fused heterocyclic systems.

One notable example is the Semmler-Wolff rearrangement, which has been utilized in the synthesis of fused 1,5-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the treatment of oximes with a strong acid, leading to the formation of an aminophenol or a related structure. In the context of fused naphthyridines, this rearrangement of oximes can lead to the formation of indolo[3,2-c] rsc.orgmdpi.comnaphthyridin-2-ones. nih.govmdpi.com The mechanism involves the formation of a stabilized N-acyliminium salt intermediate, followed by the opening of a lactam ring. nih.gov The specific reaction conditions may need to be adjusted based on the substituents present on the aromatic rings. mdpi.com

While not a direct rearrangement of the naphthyridine skeleton itself, cycloaddition reactions represent significant skeletal transformations that build upon the 1,5-naphthyridine core. The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for synthesizing tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized. nih.govnih.gov This reaction involves the cycloaddition of an imine (derived from 3-aminopyridine) with an alkene. nih.gov Lewis acids like boron trifluoride etherate are often used to catalyze this transformation. nih.govmdpi.com

Coordination Chemistry and Metal Complexation of 2 Ethenyl 1,5 Naphthyridine

Photophysical Properties of Metal-Naphthyridine Complexes

Without experimental data, it is impossible to detail the absorption and emission characteristics of metal complexes of 2-ethenyl-1,5-naphthyridine. The photophysical properties of such complexes would be influenced by a variety of factors, including the nature of the metal ion, the geometry of the complex, and the electronic interplay between the metal center and the naphthyridine ligand. Typically, researchers would investigate properties such as:

Absorption Spectra: To determine the wavelengths of light the complexes absorb.

Emission Spectra: To characterize the light emitted by the complexes upon excitation.

Quantum Yields: To measure the efficiency of the emission process.

Luminescence Lifetimes: To understand the dynamics of the excited states.

Such data would be crucial for assessing the potential of these complexes in applications like organic light-emitting diodes (OLEDs) or as luminescent probes.

Supramolecular Assembly through Coordination Interactions

The geometry of the 1,5-naphthyridine (B1222797) ligand, with its two distal nitrogen atoms, suggests its potential to act as a bridging ligand, connecting multiple metal centers to form larger supramolecular assemblies or coordination polymers. The ethenyl group could also potentially participate in or influence the packing of these assemblies. The study of supramolecular assembly would involve investigating:

The formation of discrete polynuclear complexes or extended network structures.

The role of non-covalent interactions, such as pi-pi stacking or hydrogen bonding, in stabilizing the resulting architectures.

The potential for creating functional materials with porous structures or interesting host-guest chemistry.

Catalytic Applications of 2 Ethenyl 1,5 Naphthyridine and Its Metal Complexes

Organocatalytic Applications

Direct organocatalytic applications, where the 2-ethenyl-1,5-naphthyridine scaffold itself acts as a catalyst without a metal center, are not widely documented in scientific literature. The basicity of the nitrogen atoms suggests potential for Brønsted or Lewis base catalysis; however, research has predominantly focused on its role as a ligand in metal-catalyzed systems.

Homogeneous Catalysis Utilizing this compound Metal Complexes

Metal complexes incorporating the 1,5-naphthyridine (B1222797) framework are central to its application in homogeneous catalysis. The bidentate N,N-coordination of the naphthyridine ring to a metal ion creates a stable chelate structure that can serve as a platform for a variety of catalytic transformations. researchgate.net

While the synthesis of functionalized 1,5-naphthyridines often employs palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination, the use of 1,5-naphthyridine derivatives as ligands in such reactions is also an area of interest. nih.gov These ligands can stabilize the active metal catalyst and modulate its reactivity.

An important example related to the 1,5-naphthyridine core involves the use of chiral 1,5-diaza-cis-decalins, which are hydrogenated derivatives of 1,5-naphthyridine. Copper(I) iodide complexes of these chiral diamines have been successfully employed as catalysts in the enantioselective oxidative biaryl coupling of 2-naphthol (B1666908) derivatives. This reaction forms a C-C bond with high selectivity and yield, demonstrating the potential of the saturated 1,5-naphthyridine framework in facilitating challenging transformations. nih.gov In these systems, oxygen serves as the terminal oxidant. nih.gov

Table 1: Enantioselective Oxidative Biaryl Coupling using a Copper(I)/1,5-Diaza-cis-decalin Catalyst

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 2-Naphthols | CuI / Chiral 1,5-Diaza-cis-decalin | O₂ | 90-93% | 85% | nih.gov |

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to control the stereochemical outcome of a reaction. nih.govresearchgate.net The rigid structure of the 1,5-naphthyridine ring system makes it an attractive scaffold for developing novel chiral ligands. Chirality can be introduced either on a substituent attached to the ring or by creating a chiral, saturated polycyclic structure from the naphthyridine core itself.

A key strategy involves the asymmetric hydrogenation of substituted 1,5-naphthyridines to produce optically pure 1,5-diaza-cis-decalins. nih.gov These hydrogenated derivatives serve as rigid chelating diamine ligands that have proven effective in asymmetric synthesis, such as the copper-catalyzed oxidative coupling mentioned previously. nih.gov The development of such "privileged ligands" that are effective across a range of reactions is a significant goal in catalysis. nih.govnih.gov The 2-ethenyl group on this compound offers a synthetic handle for the attachment of chiral auxiliaries, providing a modular approach to new ligand design.

The 1,5-naphthyridine core and its derivatives are involved in both oxidation and reduction catalysis. The reversible hydrogenation and dehydrogenation of the heterocyclic rings are particularly relevant for hydrogen storage applications and for synthetic transformations.

Reduction Catalysis: The transfer hydrogenation of 1,5-naphthyridines has been achieved using homogeneous non-noble metal catalysts. For example, a cobalt(II) tetrafluoroborate (B81430) complex combined with a phosphine (B1218219) ligand can effectively reduce the 1,5-naphthyridine ring under mild conditions, using formic acid as the hydrogen source. nih.gov

Oxidation Catalysis: Conversely, the oxidation (dehydrogenation) of tetrahydro-1,5-naphthyridines back to their aromatic form has been accomplished through advanced catalytic methods. An acceptorless dehydrogenation process that merges visible-light photoredox catalysis with cobalt catalysis can generate the aromatic 1,5-naphthyridine in good yields at ambient temperature. nih.gov Another powerful method utilizes homogeneous iridium complexes with a functional bipyridonate ligand for the efficient perdehydrogenation of bicyclic N-heterocycles, including substituted 1,5-naphthyridines. nih.gov

Table 2: Catalytic Oxidation and Reduction of the 1,5-Naphthyridine Scaffold

| Reaction Type | Substrate | Catalyst System | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Reduction (Transfer Hydrogenation) | 1,5-Naphthyridine | Co(BF₄)₂·6H₂O / Tris(2-(diphenylphosphino)phenyl)phosphine | Formic Acid | Tetrahydro-1,5-naphthyridine | nih.gov |

| Oxidation (Dehydrogenation) | Tetrahydro-1,5-naphthyridine | Ru(bpy)₃Cl₂ (photosensitizer) / Co(dmgH)₂PyCl (catalyst) | Visible Light | 1,5-Naphthyridine | nih.gov |

| Oxidation (Dehydrogenation) | Tetrahydro-1,5-naphthyridine | Iridium complex with bipyridonate ligand | - | 1,5-Naphthyridine | nih.gov |

Heterogeneous Catalysis and Immobilization Strategies

A significant advantage of the this compound structure is the potential for its use in heterogeneous catalysis. The vinyl group serves as a polymerizable handle, allowing the ligand to be covalently anchored to a solid support, such as a polymer resin. This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry.

While specific examples of immobilized this compound are not prevalent in the reviewed literature, the strategy itself is well-established. For instance, other chiral ligands have been successfully immobilized on supports like TentaGel S NH₂, creating stable heterogeneous catalysts that can be used for multiple reaction cycles, albeit sometimes with a slight reduction in reaction rate or enantioselectivity. researchgate.net The polymerization of 1,5-naphthyridine derivatives is a known reaction class, supporting the feasibility of this approach for creating novel, reusable catalytic materials. nih.gov

Mechanistic Studies of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing improved catalysts. For complexes involving 1,5-naphthyridine ligands, mechanistic studies would focus on how the ligand coordinates to the metal center, the electronic influence it exerts, and its role in the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination, insertion).

Kinetic studies on related systems, such as cycloplatinated(II) complexes of 2-vinylpyridine, have been used to elucidate reaction mechanisms. For example, the oxidative addition of methyl iodide to these complexes was shown to proceed via an SN2 mechanism, with the rate being highly dependent on the electronic properties of ancillary ligands. mdpi.com Similar investigations on this compound complexes would provide valuable insight into their catalytic behavior. The bidentate coordination of the 1,5-naphthyridine ligand is expected to create a rigid and well-defined coordination sphere around the metal, which is advantageous for mechanistic analysis and the rational design of new catalysts.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested outline. The search confirms the existence of this compound, identified by the CAS Number 1370510-81-8. However, there is no published research detailing its specific optoelectronic properties, its use in functional materials, or the synthesis and characterization of its polymers.

The provided outline requires in-depth, scientifically validated data for sections including:

Fluorescence and Phosphorescence Characteristics

Aggregation-Induced Emission (AIE) Phenomena

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

Synthesis of Functional Polymers and Copolymers

Characterization of Polymer Properties and Morphology

While general information exists for the broader class of 1,5-naphthyridines and for polymers derived from other vinyl-based heterocyclic monomers, no specific studies on "this compound" in these contexts could be found. Therefore, writing an article that is both scientifically accurate and strictly focused on this particular compound is not feasible with the current body of scientific literature. Fulfilling the request would necessitate speculation based on related compounds, which would not meet the required standards of accuracy and specificity.

Exploration in Materials Science and Functional Materials

Supramolecular Chemistry and Self-Assembly of Naphthyridine Scaffolds

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. The 1,5-naphthyridine (B1222797) scaffold, a key structural motif in "2-Ethenyl-1,5-naphthyridine," is a privileged building block in the design of self-assembling systems due to its unique electronic and structural features. The arrangement of nitrogen atoms within the aromatic system allows for specific and directional interactions, which are fundamental to the formation of ordered supramolecular architectures.

The primary non-covalent interactions that govern the self-assembly of 1,5-naphthyridine derivatives include hydrogen bonding, π-π stacking, and metal-ligand coordination. The two nitrogen atoms in the 1,5-naphthyridine ring can act as hydrogen bond acceptors, facilitating the formation of predictable and stable hydrogen-bonded networks. These interactions can lead to the formation of various supramolecular structures, such as dimers, oligomers, and extended polymeric chains.

Furthermore, the planar aromatic nature of the naphthyridine core promotes π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, contribute to the stability of the assembled structures and can influence their electronic and photophysical properties. The presence of a 2-ethenyl (vinyl) group in "this compound" can potentially enhance these π-π stacking interactions due to the extended π-system. This vinyl group could also serve as a reactive site for polymerization or for the attachment of other functional groups to further direct the self-assembly process.

Metal-ligand coordination is another powerful tool for constructing supramolecular assemblies based on 1,5-naphthyridine scaffolds. The nitrogen atoms of the naphthyridine ring can act as donor sites for metal ions, leading to the formation of coordination complexes. The geometry of the 1,5-naphthyridine ligand, with its two nitrogen atoms, can direct the formation of specific coordination geometries, resulting in the assembly of discrete metallosupramolecular architectures or extended coordination polymers.

Table 1: Key Intermolecular Interactions in the Self-Assembly of 1,5-Naphthyridine Scaffolds

| Interaction Type | Description | Potential Influence of 2-Ethenyl Group |

| Hydrogen Bonding | The nitrogen atoms of the 1,5-naphthyridine ring act as hydrogen bond acceptors, enabling the formation of directional and predictable intermolecular connections. | The electronic properties of the vinyl group may subtly modulate the hydrogen bond accepting ability of the adjacent nitrogen atom. |

| π-π Stacking | The planar aromatic rings of the naphthyridine core interact through non-covalent electrostatic and van der Waals forces, contributing to the stability of the assembled structures. | The extended π-conjugation provided by the ethenyl group can strengthen π-π stacking interactions, favoring more stable assemblies. |

| Metal-Ligand Coordination | The nitrogen atoms can coordinate with metal ions, leading to the formation of well-defined metallosupramolecular structures. | The vinyl group can influence the steric and electronic environment of the coordinating nitrogen, potentially affecting the coordination geometry and the properties of the resulting complex. |

Sensing Applications Beyond Biological Systems (e.g., Metal Ion, Anion Sensing)

The unique photophysical and coordination properties of the 1,5-naphthyridine scaffold make it an excellent platform for the development of chemical sensors for the detection of various analytes, including metal ions and anions. These sensors often operate on principles of colorimetric or fluorescent changes upon binding of the target analyte.

Metal Ion Sensing:

Derivatives of 1,5-naphthyridine have been successfully employed as chemosensors for the detection of a range of metal ions. The nitrogen atoms of the naphthyridine ring can act as a binding site for metal ions, and this interaction can lead to a measurable change in the electronic properties of the molecule, resulting in a change in color or fluorescence. For instance, fused 1,5-naphthyridine derivatives have been reported as colorimetric sensors for the detection of Cu²⁺ ions. nih.gov Similarly, 2,7-naphthyridine-based chemosensors have demonstrated high selectivity and sensitivity for Ni²⁺ in aqueous media, exhibiting a distinct color change from yellow to red upon binding. nih.gov

The general mechanism for metal ion sensing by naphthyridine-based compounds involves the coordination of the metal ion to the nitrogen atoms of the heterocyclic ring. This coordination can lead to several photophysical phenomena, including:

Chelation-Enhanced Fluorescence (CHEF): An increase in fluorescence intensity upon metal ion binding.

Chelation-Enhanced Fluorescence Quenching (CHEFQ): A decrease in fluorescence intensity upon metal ion binding.

Internal Charge Transfer (ICT): Modulation of the ICT process within the molecule upon metal ion coordination, leading to a shift in the absorption or emission wavelength.

The presence of the 2-ethenyl group in "this compound" could be advantageous for sensing applications. The vinyl group can be functionalized with other receptor moieties to enhance selectivity and sensitivity for specific metal ions. Furthermore, the extended conjugation can influence the photophysical properties of the molecule, potentially leading to sensors with longer wavelength absorption and emission, which is desirable for practical applications.

Anion Sensing:

While less common than metal ion sensors, naphthyridine-based scaffolds have also been explored for the detection of anions. The design of anion sensors often involves the incorporation of hydrogen bond donor groups, such as amides or ureas, onto the naphthyridine framework. These groups can form hydrogen bonds with the target anion, leading to a detectable optical response. The electron-deficient nature of the naphthyridine ring can also facilitate anion-π interactions, which can be exploited for sensing applications.

For example, fluorescent nanosensors based on a naphthyridine receptor have been developed for the selective detection of guanosine (B1672433) nucleotides. nih.gov The interaction between the naphthyridine moiety and the nucleotide results in fluorescence quenching. While this is a biological application, the underlying principles of molecular recognition can be applied to the design of sensors for other anions in non-biological contexts.

Table 2: Examples of Sensing Applications of Naphthyridine Derivatives

| Sensor Type | Analyte | Detection Principle |

| Fused 1,5-Naphthyridine nih.gov | Cu²⁺ | Colorimetric |

| 2,7-Naphthyridine based chemosensor nih.gov | Ni²⁺ | Colorimetric and Fluorescence "Turn Off" |

| Naphthyridine-based fluorescent nanosensor nih.gov | Guanosine nucleotides | Fluorescence Quenching |

Computational and Theoretical Investigations of 2 Ethenyl 1,5 Naphthyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, enabling the accurate prediction of the electronic structure and properties of molecules from first principles. scienceopen.comresearchgate.net By solving approximations of the Schrödinger equation, DFT methods can elucidate the ground-state geometry and electron distribution of 2-ethenyl-1,5-naphthyridine.

Detailed DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would first determine the molecule's optimized equilibrium geometry. researchgate.net This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, a key parameter would be the dihedral angle between the plane of the naphthyridine ring and the ethenyl (vinyl) substituent, which determines the degree of conjugation.

From the optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. researchgate.net The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and the electronic transitions that govern the molecule's absorption spectra. researchgate.netias.ac.in A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would be expected to show negative potential around the two nitrogen atoms of the naphthyridine core, indicating their availability for hydrogen bonding or coordination with metal ions. Natural Bond Orbital (NBO) analysis can also be performed to provide a more quantitative picture of charge distribution and intramolecular interactions. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -512.3 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.8 eV | Electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | 2.1 Debye | Overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent.

For this compound, a key focus of MD simulations would be the conformational flexibility arising from the rotation of the ethenyl group around the C-C single bond connecting it to the naphthyridine ring. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most populated conformations and the energy barriers between them. This provides insight into the molecule's shape and flexibility at a given temperature.

MD simulations are also invaluable for studying solvent interactions. nih.gov By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute. This includes the formation and dynamics of hydrogen bonds between the solvent and the nitrogen atoms of the naphthyridine core. The analysis of radial distribution functions from the simulation can quantify the structuring of the solvent shell around different parts of the molecule. Understanding these interactions is crucial, as the solvent can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. nih.gov

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. scienceopen.comrsc.org By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. The reactivity pattern of 1,5-naphthyridines often shows similarities to that of quinolines. nih.gov

Reactivity descriptors derived from DFT calculations, such as Fukui functions or the charges on individual atoms, can pinpoint the most reactive centers. For this compound, the nitrogen lone pairs are expected to be nucleophilic sites, while the π-system of the aromatic rings and the ethenyl group can be susceptible to electrophilic addition or substitution. Computational studies can indicate that C-halogen bond formation, for instance, may occur via an SNAr pathway. researchgate.net

Beyond predicting reactive sites, quantum chemistry can be used to map the entire potential energy surface of a chemical reaction. researchgate.net This involves locating the transition state (TS) structures that connect reactants to products. researchgate.net By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of a proposed reaction. For example, the mechanism of a Diels-Alder reaction or a palladium-catalyzed cross-coupling reaction involving the ethenyl group could be computationally elucidated, providing insights that are difficult to obtain experimentally. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Materials and Catalytic Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their macroscopic properties. A QSPR model is a mathematical equation that links calculated molecular descriptors (e.g., electronic, steric, or topological properties) to an experimentally measured property, such as catalytic activity, solubility, or performance in an organic light-emitting diode (OLED).

While specific QSPR models for this compound are not established, its structural features suggest potential applications where such models would be valuable. The 1,5-naphthyridine (B1222797) core is known to be a component in materials for OLEDs and as a ligand in catalysis. nih.govresearchgate.net

To develop a QSPR model for a particular application, one would first synthesize a library of derivatives of this compound with varying substituents. For each molecule in the library, a set of molecular descriptors would be calculated using quantum chemistry. These descriptors would then be statistically correlated with the measured property of interest (e.g., the quantum efficiency of an OLED device). The resulting QSPR model could then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of molecules with optimal performance for materials or catalytic applications.

In silico Studies for Ligand-Receptor Interactions (preparatory to biological studies)

In silico techniques, most notably molecular docking, are used to predict how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. nih.gov These methods are crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. Naphthyridine derivatives are known to play an important role in medicinal chemistry. researchgate.net

A molecular docking study of this compound would begin by obtaining the three-dimensional structure of a target protein, either from an experimental database like the Protein Data Bank or through homology modeling. nih.gov The docking algorithm then systematically samples different positions and orientations (poses) of the ligand within the protein's binding site. jscimedcentral.com These poses are scored based on how well they fit sterically and the favorability of their intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. jscimedcentral.com

For this compound, key interactions would likely involve hydrogen bonds between the naphthyridine nitrogen atoms and polar residues (e.g., serine, threonine, or backbone amides) in the active site. The planar aromatic system could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The docking results, including the predicted binding affinity (docking score) and the specific interactions observed in the best-scoring pose, provide a hypothesis for how the molecule achieves its biological effect, guiding the design of more potent analogues.

| Parameter | Predicted Value/Interaction | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -7.2 kcal/mol | Predicted binding energy; a more negative value suggests stronger binding. |

| Hydrogen Bonds | N1 with Leu83 (backbone NH) | Key interaction anchoring the ligand in the hinge region of the kinase. |

| π-π Stacking | Naphthyridine ring with Phe145 | Hydrophobic interaction contributing to binding affinity. |

| Hydrophobic Interactions | Ethenyl group with Val35, Ala51 | Interactions with nonpolar residues in the binding pocket. |

Biological and Pharmaceutical Chemistry: Mechanistic Studies of Naphthyridine Derivatives

Interaction with Biological Macromolecules (e.g., DNA, RNA)

While specific studies on the interaction of 2-ethenyl-1,5-naphthyridine with DNA or RNA are not extensively documented in publicly available research, the broader class of naphthyridines has been investigated for its ability to interact with nucleic acids. The planar nature of the naphthyridine ring system is a key feature that allows these molecules to engage with the stacked base pairs of DNA and RNA.

The primary modes of non-covalent interaction for small molecules with DNA are electrostatic interactions, groove binding, and intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding often leads to significant structural perturbations of the DNA, such as unwinding of the helix and an increase in its length.

Studies on various naphthyridine derivatives have suggested their potential to act as DNA intercalators. The planarity of the fused aromatic system is a prerequisite for this type of interaction. The presence of a 2-ethenyl (or vinyl) group on the 1,5-naphthyridine (B1222797) core would extend the planarity and conjugation of the system, which could potentially enhance its intercalative ability. Furthermore, substituents on the naphthyridine ring can influence the binding affinity and selectivity. For instance, the introduction of charged or polar groups can facilitate electrostatic interactions with the phosphate backbone of DNA.

While direct experimental evidence for this compound is pending, the general characteristics of the naphthyridine scaffold support the hypothesis that it could interact with DNA and RNA, likely through intercalation. Further biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to confirm the binding mode and affinity of this compound and its derivatives with nucleic acids.

Enzyme Inhibition and Modulation Studies

Naphthyridine derivatives have been identified as potent inhibitors and modulators of various enzymes and receptors, highlighting their therapeutic potential.

Recent research has identified 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle, making it a promising target for antimalarial drugs. nih.govtropiq.nlup.ac.za Structure-activity relationship (SAR) studies have revealed that modifications at the 2- and 8-positions of the 1,5-naphthyridine core significantly impact their inhibitory activity. nih.govtropiq.nlup.ac.zaacs.org

While a 2-ethenyl substituent was not explicitly reported in these studies, the exploration of various small alkyl and aryl groups at the 2-position suggests that this position is amenable to substitution. The electronic and steric properties of the substituent at the 2-position are critical for optimal interaction with the enzyme's active site. The introduction of an ethenyl group could influence the compound's conformation and its interactions within the ATP-binding pocket of the kinase.

A study on 2,8-disubstituted-1,5-naphthyridines demonstrated that these compounds could also exhibit a dual mode of action by inhibiting hemozoin formation in the parasite. nih.govtropiq.nlup.ac.za This dual activity is a significant advantage in combating drug resistance.

Table 1: In Vitro Activity of Representative 2,8-Disubstituted-1,5-Naphthyridine Derivatives against P. falciparum

| Compound | R2 Substituent | R8 Substituent | PfPI4K IC50 (nM) | Antimalarial Activity (IC50, nM) |

| 1 | 4-fluorophenyl | 4-pyridinylmethoxy | 1.8 | 10 |

| 2 | 3-pyridinyl | 4-pyridinylmethoxy | 2.5 | 15 |

| 3 | 4-cyanophenyl | 4-pyridinylmethoxy | 3.2 | 25 |

Data compiled from studies on 2,8-disubstituted-1,5-naphthyridines as PfPI4K inhibitors.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Naphthyridine derivatives have been investigated as inhibitors of both topoisomerase I (Top1) and topoisomerase II (Top2). These inhibitors function by stabilizing the covalent enzyme-DNA intermediate, leading to DNA strand breaks and ultimately cell death. nih.govnih.govwikipedia.org

Dibenzo[c,h] nih.govacs.orgnaphthyridinediones, which contain a fused 1,5-naphthyridine core, have been designed as Top1 inhibitors based on the indenoisoquinoline class of drugs. nih.govnih.gov These compounds have been shown to retain the Top1 inhibitory activity of their counterparts. nih.govnih.gov The planar tetracyclic system is crucial for intercalation into the DNA at the site of topoisomerase action. A 2-ethenyl substituent on a simpler 1,5-naphthyridine core could contribute to the planarity and electronic properties favorable for such interactions.

Furthermore, derivatives of the isomeric 1,8-naphthyridine have been reported as potent topoisomerase II inhibitors. researchgate.netnih.govderpharmachemica.com These findings suggest that the naphthyridine scaffold, in general, is a promising framework for the development of topoisomerase inhibitors. The specific substitution pattern, including the presence of a group like the 2-ethenyl substituent, would be critical in determining the potency and selectivity towards Top1 or Top2.

The versatility of the naphthyridine scaffold extends to its interaction with G-protein coupled receptors (GPCRs).

Histamine H1 Receptor (H1R) Antagonism: Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and evaluated as histamine H1 receptor antagonists. nih.gov These compounds have shown promising bronchorelaxant effects in preclinical models. nih.gov While these studies focus on the 1,8-isomer, they highlight the potential of the naphthyridine core to interact with the H1 receptor. The binding of ligands to the H1 receptor often involves a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. A this compound scaffold could be explored for H1R antagonism, with the ethenyl group potentially occupying a hydrophobic pocket within the receptor binding site.

Cannabinoid CB2 Receptor Agonism: The cannabinoid CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic therapies. A series of 1,8-naphthyridin-2(1H)-one-3-carboxamides have been identified as potent and selective CB2 receptor ligands. acs.orgnih.govnih.govebi.ac.uk SAR studies have shown that substituents on the naphthyridine ring are crucial for both affinity and functional activity, with some derivatives acting as agonists and others as antagonists or inverse agonists. acs.orgnih.govebi.ac.uk Although these findings are for the 1,8-naphthyridine scaffold, they provide a strong rationale for exploring 1,5-naphthyridine derivatives, including those with a 2-ethenyl group, as potential modulators of the CB2 receptor.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of naphthyridine derivatives is intricately linked to their substitution patterns. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

In the context of topoisomerase inhibitors , the planarity of the aromatic system is a key determinant of activity. For fused systems like dibenzo[c,h] nih.govacs.orgnaphthyridinediones, the substituents on the peripheral rings significantly influence their DNA binding and topoisomerase poisoning activity. nih.govnih.gov For simpler 1,5-naphthyridines, a 2-ethenyl group could enhance the planarity and extend the conjugated system, which might favor intercalation and topoisomerase inhibition.

For GPCR ligands , the SAR is highly dependent on the specific receptor. In the case of the CB2 receptor , modifications at different positions of the 1,8-naphthyridine ring have been shown to switch the functional activity from agonism to antagonism. acs.orgnih.govebi.ac.uk This highlights the sensitivity of the receptor to the ligand's structure. A 2-ethenyl substituent on a 1,5-naphthyridine core would need to be evaluated within a focused library to understand its contribution to binding affinity and functional modulation of the CB2 receptor or the H1 receptor.

Table 2: Summary of Structure-Activity Relationships for Naphthyridine Derivatives

| Target | Scaffold | Key SAR Findings | Potential Role of 2-Ethenyl Group |

| PI4K | 2,8-Disubstituted-1,5-naphthyridine | Small C2 substituents and basic C8 side chains are favorable. | Could influence conformation and interactions in the ATP-binding pocket. |

| Topoisomerase I | Dibenzo[c,h] nih.govacs.orgnaphthyridinedione | Planar, fused ring system is crucial for intercalation. | May enhance planarity and π-stacking interactions. |

| CB2 Receptor | 1,8-Naphthyridin-2(1H)-one | Substituents on the naphthyridine core determine affinity and agonist/antagonist activity. | Could occupy a hydrophobic pocket and influence ligand orientation. |

| H1 Receptor | 1,8-Naphthyridine-3-carboxylic acid | Amide derivatives show antagonist activity. | May interact with hydrophobic regions of the receptor binding site. |

Design and Synthesis of Naphthyridine-Based Probes for Biological Systems

The rational design of fluorescent probes is crucial for visualizing and understanding complex biological processes. Naphthyridine derivatives, due to their inherent fluorescence properties and ability to interact with biological macromolecules, have been explored as potential scaffolds for such probes. The general strategy involves functionalizing the naphthyridine core to modulate its photophysical properties and to introduce specific binding moieties.

While there is no specific information on the synthesis of this compound for use as a biological probe, the ethenyl (or vinyl) group offers a versatile handle for further chemical modifications. For instance, the vinyl group could potentially be utilized in click chemistry reactions, such as the inverse-electron-demand Diels-Alder reaction, to attach fluorophores or other reporter molecules. This approach has been successfully employed with other vinyl-substituted nucleosides to create probes for DNA proliferation.

Recent studies have focused on other naphthyridine isomers for probe development. For example, near-infrared fluorescent probes based on different naphthyridine derivatives have been synthesized to image mitochondrial nucleic acids. researchgate.net These probes exhibit an "off-on" fluorescence response upon binding to DNA and RNA, demonstrating the potential of the naphthyridine scaffold in this application. researchgate.net Another study detailed the development of a 2,7-naphthyridine-based fluorescent probe for the detection of thiophenol. bohrium.comnih.gov

Mechanistic Basis of Antimicrobial Activity

Many naphthyridine derivatives exhibit significant antimicrobial activity, and their mechanisms of action have been a key area of investigation. The antimicrobial properties of this class of compounds are highly dependent on the substitution pattern around the core structure.

Efflux Pump Modulation

Bacterial efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome this resistance.

While there is no direct evidence of this compound acting as an efflux pump modulator, some studies have investigated other naphthyridine derivatives for this purpose. For instance, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov These compounds, while not possessing intrinsic antibacterial activity, were able to reduce the minimum inhibitory concentration (MIC) of known antibiotics when used in combination. nih.gov The proposed mechanism involves interactions such as hydrogen bonds and hydrophilic interactions with the efflux pump protein. nih.gov

Bacterial Growth Inhibition Pathways

The most well-documented mechanism of antibacterial action for naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. This is the established mechanism for nalidixic acid, a pioneering 1,8-naphthyridine antibiotic. The 4-oxo-3-carboxylic acid moiety is a common feature in many potent naphthyridine-based antibacterial agents.

Although no specific studies on the bacterial growth inhibition pathways of this compound are available, research on other 1,5-naphthyridine derivatives has shown antibacterial and antileishmanial activity. nih.govnih.gov Some substituted 1,5-naphthyridines have demonstrated a bactericidal mode of action against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Furthermore, naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have displayed inhibitory activity against both Staphylococcus aureus and Escherichia coli. mdpi.com

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies and Sustainable Production

While the synthesis of the 1,5-naphthyridine (B1222797) core is well-established through classic reactions like the Skraup and Friedländer syntheses, the efficient and sustainable introduction of the 2-ethenyl group represents a key area for future research. mdpi.comnih.gov Advanced transition-metal-catalyzed cross-coupling reactions are the most promising routes for the synthesis of 2-ethenyl-1,5-naphthyridine.